N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine

Catalog No.
S13797477
CAS No.
M.F
C13H27NO
M. Wt
213.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine

Product Name

N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine

IUPAC Name

N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

InChI

InChI=1S/C13H27NO/c1-3-5-12-6-8-13(9-7-12)14-10-11-15-4-2/h12-14H,3-11H2,1-2H3

InChI Key

RIXBDZNGMXYTGI-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)NCCOCC

N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a propyl group and an ethoxyethyl amine moiety. Its chemical formula is C13H27NOC_{13}H_{27}NO, and it has a molecular weight of 213.37 g/mol. The compound is identified by the CAS number 1156246-29-5 and has a purity of 97% in commercial preparations . The structural formula can be represented using the SMILES notation as CCCC1CCC(NCCOCC)CC1, indicating the arrangement of its constituent atoms .

Such as:

  • N-Alkylation: The amine can undergo alkylation reactions, where it reacts with alkyl halides to form more complex amines.
  • Acylation: It can react with acyl chlorides or anhydrides to form amides.
  • Hydrogenation: The cyclohexane ring may undergo hydrogenation under specific conditions, altering its saturation levels.

These reactions are typical for primary amines and can be utilized in synthetic organic chemistry to create derivatives of the compound.

The synthesis of N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine typically involves several steps:

  • Formation of Cyclohexanone: Starting from cyclohexanol, cyclohexanone can be synthesized through oxidation.
  • Alkylation: The cyclohexanone undergoes alkylation with propyl bromide in the presence of a base to introduce the propyl group.
  • Amine Formation: The resulting compound is then reacted with 2-bromoethanol under basic conditions to introduce the ethoxyethyl group, forming the final amine product.

These steps highlight a general approach to synthesizing similar compounds in organic chemistry.

N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents targeting neurological disorders.
  • Chemical Research: The compound could be used in research settings for studying structure-activity relationships in drug development.

Its unique structure may allow it to fit into specific receptor sites, making it valuable for medicinal chemistry.

Interaction studies involving N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine could focus on:

  • Binding Affinity: Assessing how well this compound binds to specific receptors or enzymes compared to other amines.
  • Metabolic Pathways: Investigating how this compound is metabolized in biological systems and its potential interactions with other drugs.

Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new compounds.

Several compounds share structural similarities with N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine. Here are some notable examples:

Compound NameIUPAC NameCAS NumberKey Features
N-(1-methoxypropan-2-yl)-4-propylcyclohexan-1-amineN-(1-methoxypropan-2-yl)-4-propylcyclohexan-1-amine1152935-56-2Contains a methoxy group instead of ethoxyethyl
N-(2-Ethoxyethyl)-4-methylcyclohexan-1-amineN-(2-Ethoxyethyl)-4-methylcyclohexan-1-amine1156424-88-2Features a methyl group instead of propyl
N-[3-(2-methylpropoxy)propyl]-4-propylcyclohexan-1-amineN-[3-(2-methylpropoxy)propyl]-4-propylcyclohexan-1-am1156424-XContains a branched propoxy group

Uniqueness

N-(2-ethoxyethyl)-4-propylcyclohexan-1-amine stands out due to its unique combination of a cyclohexane ring, propyl substitution, and an ethoxyethyl amine moiety. This specific arrangement may confer distinct biological activities and chemical reactivities compared to its analogs.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

213.209264485 g/mol

Monoisotopic Mass

213.209264485 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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